molecular formula C23H27N7O B12391877 Atr-IN-21

Atr-IN-21

Cat. No.: B12391877
M. Wt: 417.5 g/mol
InChI Key: WVMFINJDGBJCKD-HJUABHRKSA-N
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Description

It exhibits an IC50 of less than 1000 nM . ATR is a key protein involved in the DNA damage response, making Atr-IN-21 a valuable tool in scientific research, particularly in the fields of cancer biology and DNA repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-21 involves multiple steps, starting from commercially available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. Given its use primarily in research, it is likely produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-21 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Atr-IN-21 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.

    Biology: Helps in understanding the role of ATR in cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential in cancer therapy, particularly in combination with other chemotherapeutic agents.

    Industry: Used in the development of new drugs targeting DNA repair pathways.

Mechanism of Action

Atr-IN-21 exerts its effects by inhibiting the ATR kinase, which is activated in response to DNA damage. ATR phosphorylates several downstream targets, including checkpoint kinase 1 (CHK1), leading to cell cycle arrest and DNA repair. By inhibiting ATR, this compound prevents the activation of these pathways, resulting in increased DNA damage and cell death, particularly in cancer cells with high levels of replication stress .

Comparison with Similar Compounds

Similar Compounds

    Ceralasertib (AZD6738): Another potent ATR inhibitor with similar mechanisms of action.

    VE-821: An ATR inhibitor used in preclinical studies.

    Berzosertib (M6620): A selective ATR inhibitor in clinical trials for cancer therapy.

Uniqueness

Atr-IN-21 is unique due to its high potency and specificity for ATR, making it a valuable tool for studying ATR-related pathways. Its ability to synergize with other chemotherapeutic agents further enhances its potential in cancer research and therapy .

Properties

Molecular Formula

C23H27N7O

Molecular Weight

417.5 g/mol

IUPAC Name

4-amino-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C23H27N7O/c1-15-13-31-11-10-30(15)20-12-18(23(14-24)6-2-16(25)3-7-23)17-4-8-26-22(21(17)28-20)19-5-9-27-29-19/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13,25H2,1H3,(H,27,29)/t15-,16?,23?/m1/s1

InChI Key

WVMFINJDGBJCKD-HJUABHRKSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N

Origin of Product

United States

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